![molecular formula C10H14ClNO B3200045 3-氨基-2-[(2-氯苯基)甲基]丙-1-醇 CAS No. 1017371-23-1](/img/structure/B3200045.png)

3-氨基-2-[(2-氯苯基)甲基]丙-1-醇

描述

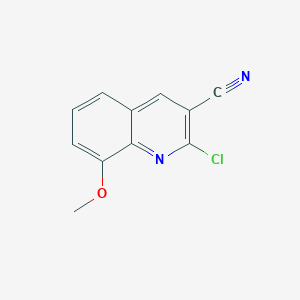

“3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol” is a chemical compound with the CAS Number: 1017371-23-1 . It has a molecular weight of 236.14 . The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight is 236.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

生物活性化合物的合成

该化学物质可作为合成各种具有显着生物活性的化合物的先驱。例如,它已被用于制造具有抗惊厥活性和外周 n-胆碱能活性但不显示抗菌特性的分子 (Papoyan 等,2011)。这种多功能性突出了其在针对神经疾病开发靶向疗法方面的潜力。

抑制和抗癌活性

它的衍生物已显示出作为 Src 激酶抑制剂的显着潜力,在抗癌活性中具有应用,特别是针对人乳腺癌细胞 (Sharma 等,2010)。这表明它在肿瘤学领域的重要性,为新的癌症治疗方案提供了途径。

晶体结构分析

该化合物还在材料科学中发挥作用,特别是在晶体学中,其衍生物的晶体结构提供了对分子构象和相互作用的见解 (Nitek 等,2020)。此类研究对于了解不同环境中的分子行为至关重要,影响新材料和药物的开发。

抗真菌应用

另一个应用领域是在抗真菌剂的开发中。由该分子合成的化合物已被评估其对念珠菌菌株的抗真菌活性,显示出作为潜在抗真菌药物的希望 (Lima-Neto 等,2012)。这为治疗真菌感染开辟了新途径,有可能开发更有效、更有针对性的疗法。

酶促拆分和合成应用

此外,它的衍生物已被探索用于酶促拆分过程,说明了其在不对称合成中的应用,例如生产 (S)-达泊西汀 (Torre 等,2006)。这展示了其在制药中的用途,特别是在制造对药物功效至关重要的对映体纯化合物方面。

安全和危害

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

未来方向

作用机制

Target of Action

The presence of an amino group and a hydroxyl group suggests potential interactions with enzymes that catalyze reactions involving these functional groups .

Mode of Action

The amino and hydroxyl groups can donate electron pairs to electrophilic centers, leading to the formation of new bonds .

Biochemical Pathways

Given its structure, it may be involved in reactions such as the formation of oximes and hydrazones . These reactions typically involve the interaction of a nucleophilic nitrogen atom with a carbonyl carbon, leading to the formation of a C=N bond .

Result of Action

Based on its potential to form oximes and hydrazones , it may influence the structure and function of proteins or other biomolecules that contain carbonyl groups.

属性

IUPAC Name |

2-(aminomethyl)-3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCFZTZTDDOOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)

![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)